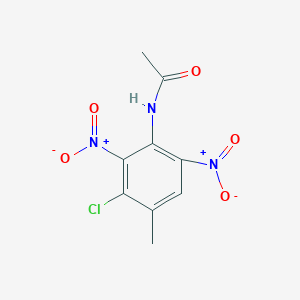![molecular formula C19H21NO2S B3137511 N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide CAS No. 439097-40-2](/img/structure/B3137511.png)
N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide
Overview
Description
“N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C19H21NO2S . It has a molecular weight of 327.44 .
Molecular Structure Analysis
The InChI code for “N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide” is 1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide” is a solid compound .Scientific Research Applications
Synthesis and Structural Features
N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide and related compounds have been synthesized and studied for their structural features. For instance, Nikonov et al. (2019) synthesized N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and analyzed its structure using X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses. They also explored self-association in solutions through FTIR-spectroscopy (Nikonov et al., 2019).
Electrophilic Cyanation Reagent
Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This method proved efficient for electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent results (Anbarasan et al., 2011).
Computational Study of Sulfonamide Molecules
Murthy et al. (2018) conducted a comprehensive computational study on a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). They characterized its structure using various techniques and performed calculations at the DFT/B3LYP/6-311G++(d,p) level of theory. This study provided insights into the structural and electronic properties of the compound (Murthy et al., 2018).
Quantum-Chemical Calculations
Peiming et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds to define their optimized state, predict free energy, and identify molecular orbitals participating in spectrum formation. This research contributes to understanding the antioxidant activity of these compounds (Peiming et al., 2022).
Synthesis and Characterization of Sulfonamide Derivatives
Mahmood et al. (2016) synthesized two sulfonamide derivatives, N-phenethyl-4-methylbenzenesulfonamide and N-(4-hydroxyphenethyl)-4-methylbenzenesulfonamide. They characterized these compounds using NMR, FT–IR spectroscopies, and elemental analysis, and further investigated their molecular and electronic structures using density functional theory calculations (Mahmood et al., 2016).
Safety and Hazards
The compound has been associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
N-(4-hex-1-ynylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-3-4-5-6-7-17-10-12-18(13-11-17)20-23(21,22)19-14-8-16(2)9-15-19/h8-15,20H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVDTMQMZMJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B3137433.png)
![N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B3137438.png)
![[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol](/img/structure/B3137446.png)

![N,N-dimethyl-N'-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137461.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137471.png)

![N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B3137496.png)
![4-fluoro-N-[4-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3137503.png)
![Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate](/img/structure/B3137517.png)
![methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B3137520.png)
![2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B3137528.png)